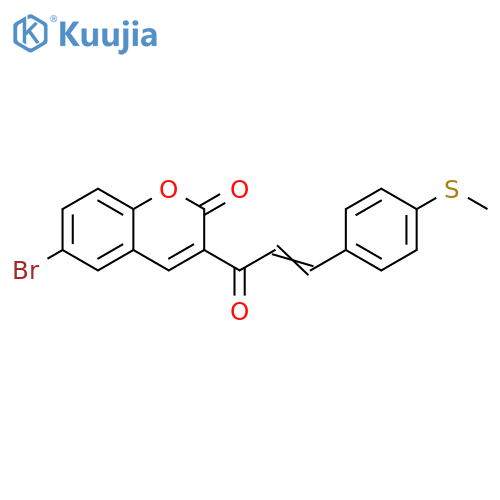

Cas no 690214-42-7 (6-bromo-3-(2E)-3-4-(methylsulfanyl)phenylprop-2-enoyl-2H-chromen-2-one)

690214-42-7 structure

商品名:6-bromo-3-(2E)-3-4-(methylsulfanyl)phenylprop-2-enoyl-2H-chromen-2-one

CAS番号:690214-42-7

MF:C19H13BrO3S

メガワット:401.273723363876

CID:6443630

6-bromo-3-(2E)-3-4-(methylsulfanyl)phenylprop-2-enoyl-2H-chromen-2-one 化学的及び物理的性質

名前と識別子

-

- 6-bromo-3-(2E)-3-4-(methylsulfanyl)phenylprop-2-enoyl-2H-chromen-2-one

- 2H-1-Benzopyran-2-one, 6-bromo-3-[3-[4-(methylthio)phenyl]-1-oxo-2-propen-1-yl]-

-

- インチ: 1S/C19H13BrO3S/c1-24-15-6-2-12(3-7-15)4-8-17(21)16-11-13-10-14(20)5-9-18(13)23-19(16)22/h2-11H,1H3

- InChIKey: YKTXPCYNRDVBRY-UHFFFAOYSA-N

- ほほえんだ: C1(=O)OC2=CC=C(Br)C=C2C=C1C(=O)C=CC1=CC=C(SC)C=C1

じっけんとくせい

- 密度みつど: 1.55±0.1 g/cm3(Predicted)

- ふってん: 593.3±50.0 °C(Predicted)

6-bromo-3-(2E)-3-4-(methylsulfanyl)phenylprop-2-enoyl-2H-chromen-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0919-6479-25mg |

6-bromo-3-[(2E)-3-[4-(methylsulfanyl)phenyl]prop-2-enoyl]-2H-chromen-2-one |

690214-42-7 | 90%+ | 25mg |

$109.0 | 2023-05-17 | |

| Life Chemicals | F0919-6479-5mg |

6-bromo-3-[(2E)-3-[4-(methylsulfanyl)phenyl]prop-2-enoyl]-2H-chromen-2-one |

690214-42-7 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0919-6479-15mg |

6-bromo-3-[(2E)-3-[4-(methylsulfanyl)phenyl]prop-2-enoyl]-2H-chromen-2-one |

690214-42-7 | 90%+ | 15mg |

$89.0 | 2023-05-17 | |

| Life Chemicals | F0919-6479-50mg |

6-bromo-3-[(2E)-3-[4-(methylsulfanyl)phenyl]prop-2-enoyl]-2H-chromen-2-one |

690214-42-7 | 90%+ | 50mg |

$160.0 | 2023-05-17 | |

| Life Chemicals | F0919-6479-20μmol |

6-bromo-3-[(2E)-3-[4-(methylsulfanyl)phenyl]prop-2-enoyl]-2H-chromen-2-one |

690214-42-7 | 90%+ | 20μl |

$79.0 | 2023-05-17 | |

| Life Chemicals | F0919-6479-10mg |

6-bromo-3-[(2E)-3-[4-(methylsulfanyl)phenyl]prop-2-enoyl]-2H-chromen-2-one |

690214-42-7 | 90%+ | 10mg |

$79.0 | 2023-05-17 | |

| Life Chemicals | F0919-6479-4mg |

6-bromo-3-[(2E)-3-[4-(methylsulfanyl)phenyl]prop-2-enoyl]-2H-chromen-2-one |

690214-42-7 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F0919-6479-30mg |

6-bromo-3-[(2E)-3-[4-(methylsulfanyl)phenyl]prop-2-enoyl]-2H-chromen-2-one |

690214-42-7 | 90%+ | 30mg |

$119.0 | 2023-05-17 | |

| Life Chemicals | F0919-6479-40mg |

6-bromo-3-[(2E)-3-[4-(methylsulfanyl)phenyl]prop-2-enoyl]-2H-chromen-2-one |

690214-42-7 | 90%+ | 40mg |

$140.0 | 2023-05-17 | |

| Life Chemicals | F0919-6479-75mg |

6-bromo-3-[(2E)-3-[4-(methylsulfanyl)phenyl]prop-2-enoyl]-2H-chromen-2-one |

690214-42-7 | 90%+ | 75mg |

$208.0 | 2023-05-17 |

6-bromo-3-(2E)-3-4-(methylsulfanyl)phenylprop-2-enoyl-2H-chromen-2-one 関連文献

-

Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191

-

Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48

-

Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980

690214-42-7 (6-bromo-3-(2E)-3-4-(methylsulfanyl)phenylprop-2-enoyl-2H-chromen-2-one) 関連製品

- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)

- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)

- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)

- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)

- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)

- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)

- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)

- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)

- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)

- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)

推奨される供給者

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量